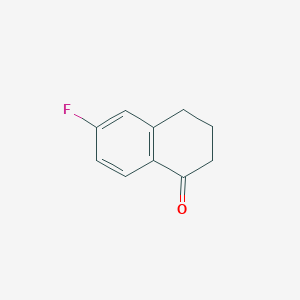

6-Fluoro-1-tetralone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYZZEHPEKDFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565336 | |

| Record name | 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-67-3 | |

| Record name | 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-1-tetralone, a fluorinated aromatic ketone of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its potential applications in drug discovery.

Core Properties and Identification

This compound, identified by the CAS Number 703-67-3 , is a derivative of tetralone, a bicyclic aromatic hydrocarbon.[1][2] The incorporation of a fluorine atom can significantly modify the compound's physicochemical and biological properties, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.

| Property | Value | Source |

| CAS Number | 703-67-3 | [1][2] |

| Molecular Formula | C₁₀H₉FO | [2][4] |

| Molecular Weight | 164.18 g/mol | [2][4] |

| Boiling Point | 75 °C at 0.6 Torr | [5] |

| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [5] |

| Purity | Typically available at ≥95% or 97% | [4][6] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [5] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a complete set of publicly available spectra is limited, ¹H NMR data has been reported.

¹H NMR (400 MHz, CDCl₃): δ 8.04 (dd, 1H), 6.99 (dt, 1H), 6.92 (dd, 1H), 2.97 (t, 2H), 2.64 (t, 2H), 2.16 (m, 2H).[7]

Note: A comprehensive analysis would also include ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Researchers are advised to acquire these spectra for complete characterization of their samples.

Synthesis Protocol

The following section details a common experimental procedure for the synthesis of this compound.

Synthesis of this compound from 4-(3-fluorophenyl)butyric acid

This method involves an intramolecular Friedel-Crafts acylation reaction.

Materials:

-

4-(3-fluorophenyl)butyric acid

-

Polyphosphoric acid (PPA)

-

Nitrogen gas supply

-

Water (for quenching)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol) and polyphosphoric acid (2 g) is heated to 110°C under a nitrogen atmosphere.[7]

-

The reaction mixture is maintained at this temperature for 2 hours.[7]

-

After the reaction is complete, the mixture is cooled to room temperature.[7]

-

The reaction is quenched by the addition of water and the mixture is diluted with diethyl ether.[7]

-

The organic phase is washed twice with a saturated aqueous sodium bicarbonate solution.[7]

-

The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield this compound.[7]

Expected Yield: Approximately 87%.[7]

The synthesis workflow is illustrated in the diagram below.

Caption: Synthesis of this compound via intramolecular Friedel-Crafts acylation.

Applications in Drug Discovery and Research

The tetralone scaffold is a valuable building block in medicinal chemistry, appearing in a variety of biologically active compounds. Tetralone derivatives have been investigated for a range of therapeutic applications, including as antibacterial, antitumor, and central nervous system (CNS) active agents. The introduction of a fluorine atom, as in this compound, is a common strategy to modulate a molecule's properties for improved drug-like characteristics.[3]

While specific biological activities and signaling pathway involvement for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active tetralones suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. Researchers may utilize this compound in the development of new compounds for screening in various biological assays.

The general workflow for utilizing a compound like this compound in an early-stage drug discovery process is depicted below.

Caption: A generalized workflow for the use of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block for synthetic and medicinal chemists. Its straightforward synthesis and the known biological relevance of the tetralone scaffold make it an attractive starting material for the development of novel compounds with potential therapeutic applications. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

- 1. chemwhat.com [chemwhat.com]

- 2. acubiochem.com [acubiochem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 703-67-3 [chemicalbook.com]

physical and chemical properties of 6-Fluoro-1-tetralone

An In-depth Technical Guide to 6-Fluoro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. This document details its key characteristics, experimental protocols for its synthesis, and its potential applications as a versatile building block for more complex molecules.

Core Physical and Chemical Properties

This compound, with the CAS Number 703-67-3, is a solid organic compound.[1] Its incorporation of a fluorine atom into the tetralone scaffold can significantly alter its electronic properties, reactivity, and metabolic stability, making it a valuable intermediate in the development of novel pharmaceuticals.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉FO | [1][2][3][4] |

| Molecular Weight | 164.18 g/mol | [1][2][3][4] |

| CAS Number | 703-67-3 | [2][3][5][6] |

| Boiling Point | 269.5°C at 760 mmHg75°C at 0.6 Torr | [2][7] |

| Density | 1.2 ± 0.1 g/cm³1.198 ± 0.06 g/cm³ (Predicted) | [2][7] |

| Flash Point | 102.3 ± 14.5 °C | [2] |

| Refractive Index | 1.543 | [2] |

| Appearance | Beige solid | [1] |

| Purity | ≥ 95% - 99% (NMR) | [1][3][8] |

| Storage | Room Temperature, Sealed in dry conditions0-8 °C recommended | [1][7] |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) data provides detailed information about the hydrogen atoms in the molecule.

| Data | Value |

| Spectrometer | 400 MHz |

| Solvent | CDCl₃ |

| Chemical Shifts (δ) | 2.16 (m, 2H), 2.64 (t, 2H), 2.97 (t, 2H), 6.92 (dd, 1H), 6.99 (dt, 1H), 8.04 (dd, 1H) |

Note: Specific Infrared (IR) and Mass Spectrometry (MS) data for this compound were not available in the cited search results. Researchers should perform these analyses for comprehensive characterization.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butyric acid.[2][5]

Methodology:

-

Reaction Setup: A mixture of 4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol) and polyphosphoric acid (2 g) is prepared in a reaction vessel.[5]

-

Heating: The mixture is heated to 110°C under a nitrogen atmosphere for two hours to facilitate cyclization.[5]

-

Quenching: After cooling to room temperature, the reaction is carefully quenched with water.[2][5]

-

Extraction: The aqueous mixture is diluted with ether, and the organic layer is separated.[2][5]

-

Washing: The organic phase is washed twice with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by washes with water and saturated brine.[2]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[2][5]

-

Purification: The crude oil can be further purified by silica gel chromatography, eluting with a mixture of hexanes and ethyl acetate (e.g., 9:1 ratio) to obtain the pure this compound.[2]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Reactivity and Applications

Tetralones are a class of bicyclic aromatic compounds that serve as crucial intermediates in organic synthesis.[9] The tetralone structure is found in a variety of natural products and is a key scaffold for developing new drugs.[9]

This compound is particularly valuable as a building block in medicinal chemistry.[1] Its unique fluorine substitution can enhance metabolic stability and binding affinity of target molecules.[1] It is utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty materials like dyes and pigments.[1] Research applications include its use as an intermediate in developing anti-inflammatory and analgesic drugs and in studies investigating enzyme inhibition and receptor binding.[1]

The diagram below conceptualizes the role of this compound in a typical drug discovery pipeline.

Caption: Role of this compound in a Drug Discovery Workflow.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound is associated with the following hazard statement:

-

H315: Causes skin irritation. [2]

Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10][11] Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[10] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. acubiochem.com [acubiochem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 703-67-3 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | China | Manufacturer | Shanghai Rlavie Technology Co ltd [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

6-Fluoro-1-tetralone structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Fluoro-1-tetralone, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document outlines its chemical structure, molecular properties, and a detailed experimental protocol for its synthesis.

Core Compound Properties

This compound is a fluorinated derivative of tetralone. Its structure consists of a bicyclic aromatic ketone, specifically a dihydronaphthalenone, with a fluorine atom substituted at the 6th position of the aromatic ring. This fluorine substitution can significantly influence the molecule's reactivity and biological properties, making it a valuable building block in medicinal chemistry.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₉FO | [1][2] |

| Molecular Weight | 164.18 g/mol | [1][2] |

| CAS Number | 703-67-3 | [1][2] |

| Appearance | Beige solid | |

| Melting Point | 53-62 °C |

Experimental Protocols

This section details a common laboratory-scale synthesis of this compound via intramolecular Friedel-Crafts acylation.

Synthesis of this compound from 4-(3-fluorophenyl)butyric acid

This procedure outlines the cyclization of 4-(3-fluorophenyl)butyric acid to form this compound using polyphosphoric acid (PPA) as a catalyst and dehydrating agent.[3][4]

Materials:

-

4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol)

-

Polyphosphoric acid (PPA) (2 g)

-

Nitrogen gas (for inert atmosphere)

-

Water (for quenching)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

A mixture of 4-(3-fluorophenyl)butyric acid (1.92 g) and polyphosphoric acid (2 g) is prepared in a suitable reaction flask.[3]

-

The mixture is heated to 110°C under a nitrogen atmosphere for 2 hours.[3]

-

After the reaction is complete, the mixture is cooled to room temperature.[3]

-

The reaction is quenched by the careful addition of water.[3]

-

The reaction mixture is then diluted with diethyl ether for extraction.[3]

-

The organic layer is washed twice with a saturated aqueous solution of sodium bicarbonate.[3]

-

The separated organic phase is dried over anhydrous sodium sulfate.[3]

-

The solvent is removed by concentration (e.g., rotary evaporation) to yield the crude product.[3]

-

This procedure yields this compound (1.51 g, 87% yield).[3]

-

The final product can be characterized by NMR spectroscopy.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Solubility Profile of 6-Fluoro-1-tetralone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1-tetralone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. Its structure serves as a key building block in the synthesis of various pharmaceutical agents. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, making this compound a valuable intermediate in the design of novel therapeutics.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides an in-depth overview of its expected solubility characteristics, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing its dissolution.

Predicted Solubility of this compound

The following table summarizes the experimentally determined solubility of 4-(3,4-dichlorophenyl)-1-tetralone at 298.15 K (25 °C) and can be used as a qualitative guide to predict the solubility of this compound. The presence of the polar ketone group and the relatively nonpolar fluorinated aromatic ring suggests that this compound will exhibit good solubility in moderately polar to polar aprotic solvents.

Table 1: Experimentally Determined Solubility of a Structurally Similar Compound, 4-(3,4-dichlorophenyl)-1-tetralone, in Various Organic Solvents at 298.15 K (25 °C).

| Solvent | Molar Mass ( g/mol ) | Mole Fraction (x1) | Solubility ( g/100g solvent) |

| Methanol | 32.04 | 0.0048 | 4.34 |

| Ethanol | 46.07 | 0.0055 | 3.49 |

| 2-Propanol | 60.10 | 0.0049 | 2.37 |

| Acetone | 58.08 | 0.0612 | 31.79 |

| Toluene | 92.14 | 0.0210 | 6.57 |

| N,N-Dimethylformamide | 73.09 | 0.1221 | 63.34 |

| Tetrahydrofuran | 72.11 | 0.1384 | 59.88 |

Data adapted from a study on 4-(3,4-dichlorophenyl)-1-tetralone.[1][2][3]

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[6][7][8][9][10] The following protocol provides a detailed methodology for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a minimum of 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

3.3. Data Calculation

Calculate the solubility of this compound in the respective solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

4.2. Factors Influencing Solubility

The solubility of a solid organic compound like this compound in an organic solvent is governed by a complex interplay of several factors. The principle of "like dissolves like" is a fundamental concept, where substances with similar polarities tend to be more soluble in each other.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. scielo.br [scielo.br]

- 11. youtube.com [youtube.com]

Spectroscopic Analysis of 6-Fluoro-1-tetralone: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 6-Fluoro-1-tetralone (CAS No: 703-67-3), a fluorinated heterocyclic compound relevant to researchers, scientists, and professionals in drug development. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.

Molecular Structure and Properties

This compound is a bicyclic aromatic ketone with the chemical formula C₁₀H₉FO.[1][2] Its structure consists of a benzene ring fused to a cyclohexanone ring, with a fluorine atom substituted at the 6th position of the aromatic ring.

Spectroscopic Data

The following sections present the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic and aliphatic protons. The reported chemical shifts (δ) in parts per million (ppm) relative to a standard reference are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.04 | dd | 1H | Aromatic H (H-5) |

| 6.99 | dt | 1H | Aromatic H (H-7) |

| 6.92 | dd | 1H | Aromatic H (H-8) |

| 2.97 | t | 2H | -CH₂- (adjacent to aromatic ring) |

| 2.64 | t | 2H | -CH₂- (adjacent to carbonyl) |

| 2.16 | m | 2H | -CH₂- |

dd = doublet of doublets, dt = doublet of triplets, t = triplet, m = multiplet

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. While a specific experimental spectrum for this compound is not widely available, the expected chemical shifts can be predicted based on the functional groups present.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~197 | Carbonyl | C=O |

| ~165 (d, ¹JCF ≈ 250 Hz) | Aromatic | C-F |

| ~145 | Aromatic | Quaternary C |

| ~132 | Aromatic | Quaternary C |

| ~128 (d) | Aromatic | CH |

| ~115 (d) | Aromatic | CH |

| ~113 (d) | Aromatic | CH |

| ~39 | Aliphatic | -CH₂- |

| ~30 | Aliphatic | -CH₂- |

| ~23 | Aliphatic | -CH₂- |

d = doublet due to C-F coupling

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and the C-F bond.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~850-800 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 164.18 g/mol ), the mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 164 | [M]⁺˙ | Molecular Ion |

| 136 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 135 | [M - CHO]⁺ | Loss of a formyl radical |

| 108 | [M - CO - C₂H₄]⁺˙ | Loss of CO and ethylene |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships within this compound.

References

The Genesis and Evolution of Fluorinated Tetralones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive compounds. The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure found in numerous natural products and synthetic molecules with a wide array of biological activities. The fusion of these two entities—the tetralone core and fluorine atoms—has given rise to the class of fluorinated tetralones, compounds that have demonstrated significant potential in drug discovery, particularly in the fields of oncology and neurodegenerative diseases. This in-depth technical guide explores the discovery, history, synthesis, and biological significance of this important class of molecules.

A Historical Perspective: The Emergence of Fluorinated Tetralones

The history of fluorinated tetralones is not marked by a single, seminal discovery but rather by the confluence of two major streams of chemical research: the synthesis of the tetralone framework and the development of methods for organofluorine chemistry.

The synthesis of the parent compound, 1-tetralone, has been known for over a century, with the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid being a classic and enduring method for its preparation. This reaction, typically promoted by strong acids such as polyphosphoric acid or methanesulfonic acid, provides an efficient route to the bicyclic ketone core.

The introduction of fluorine into aromatic rings gained significant momentum in the mid-20th century. One of the key early methods for the synthesis of fluoroaromatic compounds was the Balz-Schiemann reaction. The development of more versatile and milder fluorinating reagents has since expanded the synthetic chemist's toolbox.

The convergence of these two fields led to the preparation of fluorinated tetralones. An early and illustrative method for the synthesis of a simple fluorinated tetralone is the intramolecular Friedel-Crafts cyclization of a fluorinated precursor. For instance, the synthesis of 6-fluoro-1-tetralone can be achieved by heating 4-(3-fluorophenyl)-butyric acid with polyphosphoric acid[1]. This straightforward approach opened the door for the exploration of the chemical space of fluorinated tetralones and their potential applications.

Synthesis of Fluorinated Tetralones: Key Methodologies

The primary and most historically significant method for the synthesis of fluorinated tetralones is the intramolecular Friedel-Crafts acylation of fluorinated 4-phenylbutanoic acid derivatives.

Intramolecular Friedel-Crafts Acylation

This powerful cyclization reaction forms the tetralone ring system in a single step. The general workflow involves the preparation of a 4-(fluorophenyl)butanoic acid precursor, followed by acid-catalyzed ring closure.

Experimental Protocol: Synthesis of this compound [1]

Materials:

-

4-(3-Fluorophenyl)-butyric acid (1.92 g, 10.5 mmol)

-

Polyphosphoric acid (PPA) (2 g)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-(3-fluorophenyl)-butyric acid and polyphosphoric acid is heated at 110°C under a nitrogen atmosphere for two hours.

-

After cooling to room temperature, the reaction is quenched by the addition of water.

-

The mixture is diluted with diethyl ether.

-

The organic layer is washed twice with saturated aqueous sodium bicarbonate.

-

The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

-

Purification of the crude product provides this compound (1.51 g, 87% yield).

Biological Activities and Therapeutic Potential

Fluorinated tetralones have emerged as promising scaffolds in drug discovery, with demonstrated activities in several therapeutic areas, most notably in oncology and neurodegenerative diseases. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic properties.

Anticancer Activity

Several studies have highlighted the potential of fluorinated tetralone derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Longifolene-derived tetralone with 4-fluorophenyl | MCF-7 | 4.42 ± 2.93 | [2] |

| Longifolene-derived tetralone with 3-nitrophenyl | A549 | 9.89 ± 1.77 | [2] |

| Thiazoline-tetralin with 4-fluorophenyl | A549 | > 100 | [3] |

Table 1: Anticancer Activity of Selected Fluorinated Tetralone Derivatives.

The precise mechanisms by which fluorinated tetralones exert their anticancer effects are still under investigation, but they may involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Neuroprotective Effects

The tetralone scaffold is also being explored for the development of agents to treat neurodegenerative disorders such as Alzheimer's disease. The introduction of fluorine can be a strategic modification to enhance the neuroprotective properties of these molecules.

| Compound/Derivative | Biological Target/Assay | Activity (IC50/EC50 in µM) | Reference |

| α,β-Unsaturated tetralone derivative (compound 3f) | Acetylcholinesterase (AChE) Inhibition | 0.045 ± 0.02 | [4] |

| α,β-Unsaturated tetralone derivative (compound 3f) | Monoamine Oxidase B (MAO-B) Inhibition | 0.88 ± 0.12 | [4] |

| Thiazoline-tetralin with 4-fluorophenyl | Acetylcholinesterase (AChE) Inhibition (% inhibition) | 49.92% at 10 µg/mL | [3] |

Table 2: Neuroprotective and Related Activities of Selected Fluorinated Tetralone Derivatives.

Signaling Pathways

While the specific signaling pathways directly modulated by fluorinated tetralones are an active area of research, studies on the effects of fluoride ions on cellular signaling can provide valuable insights into their potential mechanisms of action. Fluoride has been shown to influence several key pathways involved in cell growth, survival, and inflammation, including the PI3K/Akt, MAPK, and Wnt signaling pathways. It is plausible that fluorinated tetralones, through their unique chemical properties, could also interact with and modulate these critical cellular cascades.

Conclusion and Future Directions

The field of fluorinated tetralones represents a promising frontier in medicinal chemistry. The historical development of their synthesis, rooted in the principles of Friedel-Crafts chemistry and organofluorine synthesis, has provided a robust platform for the creation of a diverse range of derivatives. The demonstrated anticancer and neuroprotective activities of these compounds underscore their therapeutic potential.

Future research in this area will likely focus on several key aspects:

-

Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by fluorinated tetralones is crucial for rational drug design and optimization.

-

Expansion of the Chemical Space: The development of novel synthetic methodologies will enable the creation of more complex and diverse fluorinated tetralone libraries for biological screening.

-

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be essential to identify the key structural features responsible for the desired biological activities and to optimize potency, selectivity, and pharmacokinetic profiles.

As our understanding of the intricate roles of fluorine in drug design continues to grow, fluorinated tetralones are poised to remain a significant and fruitful area of investigation for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

synthesis of 6-Fluoro-1-tetralone from 4-(3-fluorophenyl)butyric acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-Fluoro-1-tetralone from 4-(3-fluorophenyl)butyric acid, a key chemical transformation in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Core Synthesis: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound from 4-(3-fluorophenyl)butyric acid is achieved through an intramolecular Friedel-Crafts acylation. This acid-catalyzed cyclization is a fundamental and efficient method for the formation of cyclic ketones.[1][2] In this specific transformation, the carboxylic acid group of 4-(3-fluorophenyl)butyric acid is activated by a strong acid, typically polyphosphoric acid (PPA), to generate an acylium ion electrophile. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form the six-membered ring of the tetralone system. The fluorine substituent on the phenyl ring directs the cyclization to the para position, yielding the desired this compound isomer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 4-(3-fluorophenyl)butyric acid.

| Parameter | Value | Reference |

| Starting Material | 4-(3-fluorophenyl)butyric acid | [3] |

| Reagent | Polyphosphoric Acid (PPA) | [3] |

| Product | This compound | [3] |

| Molar Ratio (Substrate:PPA) | 1 : 0.95 (by weight) | [3] |

| Reaction Temperature | 110°C | [3] |

| Reaction Time | 2 hours | [3] |

| Yield | 87% | [3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[3]

Materials:

-

4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol)

-

Polyphosphoric acid (2 g)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

Equipment:

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Thermometer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

A mixture of 4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol) and polyphosphoric acid (2 g) is placed in a round-bottom flask equipped with a stirrer and a condenser.

-

The reaction mixture is heated to 110°C under a nitrogen atmosphere and maintained at this temperature for two hours with continuous stirring.

-

After two hours, the reaction is allowed to cool to room temperature.

-

The reaction mixture is then quenched by the careful addition of water.

-

The product is extracted from the aqueous mixture with diethyl ether.

-

The organic layer is washed twice with a saturated aqueous sodium bicarbonate solution to remove any unreacted acid.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The final product is obtained as a solid (1.51 g, 87% yield).

Product Characterization:

The structure of the synthesized this compound can be confirmed by spectroscopic methods. The reported 1H NMR data in CDCl3 is as follows: δ 2.16 (m, 2H), 2.64 (t, 2H), 2.97 (t, 2H), 6.92 (dd, 1H), 6.99 (dt, 1H), 8.04 (dd, 1H).[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Potential Biological Activity of 6-Fluoro-1-Tetralone Derivatives: A Technical Guide

Executive Summary: The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a diverse range of pharmacologically active compounds.[1][2] The introduction of a fluorine atom, specifically at the 6-position, can significantly enhance the metabolic stability and biological activity of these derivatives.[3][4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential therapeutic applications of 6-fluoro-1-tetralone derivatives. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes critical workflows and pathways to support researchers, scientists, and drug development professionals in this promising area of study. The activities discussed herein span anticancer, antimicrobial, and neuroprotective domains, highlighting the versatility and therapeutic potential of this chemical class.

Introduction to the 1-Tetralone Scaffold

The 1-tetralone core, a bicyclic aromatic ketone, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[1][5] Its rigid structure provides a reliable framework for the spatial orientation of various functional groups, making it an ideal starting point for designing novel therapeutic agents. Derivatives of 1-tetralone have demonstrated a wide spectrum of biological activities, including anticancer, antidepressant, antileishmanial, and antidiabetic properties.[1]

The strategic incorporation of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. The 6-fluoro substitution on the 1-tetralone ring, in particular, can improve metabolic stability, enhance binding affinity to biological targets, and increase cell membrane permeability.[4] Consequently, this compound serves as a key intermediate in the synthesis of complex molecules with potential therapeutic value.[3]

Synthesis of Bioactive this compound Derivatives

The synthesis of biologically active compounds from this compound typically involves modifications at the C2 position or reactions involving the ketone group. A common strategy is the Claisen-Schmidt condensation of the tetralone derivative with various aromatic aldehydes to form α,β-unsaturated ketones (chalcones), which are versatile intermediates for synthesizing a variety of heterocyclic compounds.

Caption: General synthetic scheme for producing bioactive heterocyclic derivatives from a tetralone precursor.

Key Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for multiple biological activities. This section summarizes the key findings and presents the associated quantitative data.

Anticancer Activity

Several studies have highlighted the potential of tetralone derivatives as anticancer agents.[1] Chalcone-based derivatives, in particular, have shown significant cytotoxicity against various human tumor cell lines.

Table 1: Anticancer Activity of Tetralin-Derived Compounds

| Compound ID | Target Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 3a | HeLa (Cervical Carcinoma) | 3.5 | [6][7] |

| 3a | MCF-7 (Breast Carcinoma) | 4.5 | [6][7] |

| 3b | HeLa | 10.5 | [7] |

| 6a | HeLa | 7.1 | [7] |

| 6b | HeLa | 10.9 | [7] |

| 7a | HeLa | 8.1 | [7] |

| 7b | HeLa | 5.9 | [7] |

| 7c | HeLa | 6.5 | [7] |

Note: Compounds are derivatives of 6-acetyltetralin, a closely related precursor.

The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of approximately 5x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, the medium is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[8]

Antimicrobial Activity

Tetralone derivatives have also been explored for their antibacterial and antifungal properties.[9][10] The incorporation of moieties like aminoguanidine can yield compounds with potent activity against clinically relevant pathogens, including drug-resistant strains.[9]

Table 2: Antimicrobial Activity of Tetralone Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| 2D | S. aureus ATCC 29213 | 0.5 | 4 | [9] |

| 2D | MRSA-2 | 1 | 4 | [9] |

| Various | E. coli, Salmonella spp., MRSA, B. cereus | 31.25 - 62.5 | - | [11] |

Note: Compound 2D is an aminoguanidine-tetralone derivative.

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation: A two-fold serial dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5x10⁵ CFU/mL). Positive (bacteria and medium) and negative (medium only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[9]

Neuroprotective Activity

A growing body of evidence suggests that tetralone derivatives could be valuable in the treatment of neurodegenerative disorders like Alzheimer's disease.[12] Their mechanism of action often involves a multi-target approach, including the inhibition of key enzymes and the prevention of amyloid-beta (Aβ) peptide aggregation.

Table 3: Neuroprotective Activity of Tetralone Derivatives

| Compound ID | Target/Assay | IC50 (µM) | % Inhibition/Disassembly | Reference |

|---|---|---|---|---|

| 3f | Acetylcholinesterase (AChE) | 0.045 | - | [12] |

| 3f | Monoamine Oxidase B (MAO-B) | 0.88 | - | [12] |

| 3f | Aβ Fibril Disassembly | - | 78.2% | [12] |

| 4h | Acetylcholinesterase (AChE) | - | 49.92% |[13] |

References

- 1. nbinno.com [nbinno.com]

- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrpc.com [ijrpc.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine in Enhancing the Bioactivity of Tetralone Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer and antimicrobial to antidepressant therapies. The modification of this versatile scaffold provides a fertile ground for the development of novel therapeutics. A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds to enhance their pharmacological profiles. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall bioactivity. This technical guide provides an in-depth analysis of the role of fluorine in modifying the bioactivity of tetralone derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Impact of Fluorination on the Bioactivity of Tetralone Derivatives

The introduction of fluorine into the tetralone scaffold can lead to significant improvements in therapeutic potential. Fluorination can modulate the electronic properties of the molecule, affecting its interaction with biological targets, and can block sites of metabolic degradation, thereby increasing the compound's half-life. The following sections present a summary of quantitative data demonstrating the impact of fluorine on the anticancer, antimicrobial, and enzyme-inhibiting activities of tetralone derivatives.

Anticancer Activity

Fluorinated tetralone derivatives have shown promising results as anticancer agents. The data below illustrates the cytotoxic effects of various fluorinated and non-fluorinated tetralone analogs against different cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-(2,6-difluorobenzylidene)-tetralone | Hela | 10.5 | |

| 1b | 2-(2,6-dichlorobenzylidene)-tetralone | Hela | 3.5 | |

| 2a | Thiazoline-tetralin with 4-fluoro substitution | A549 | 48.6 (for 50.78% DNA synthesis inhibition) | |

| 2b | Thiazoline-tetralin with 4-chloro substitution | A549 | Lower than cisplatin | |

| 3a | Fluorinated 1,2,3-triazole hybrid | MCF-7 | 1.62 - 20.84 | |

| 3b | Non-fluorinated 1,2,3-triazole hybrid | MCF-7 | Less active than fluorinated analog | |

| 4a | Fluorinated aminophenylhydrazine | A549 | 0.64 |

Antimicrobial Activity

The antimicrobial potential of tetralone derivatives can also be significantly influenced by fluorination. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Structure/Substitution | Microorganism | MIC (µg/mL) | Reference |

| 5a | Tetralone with one or two fluorine substitutions | Gram-positive bacteria | 0.5 - 4 | |

| 5b | Tetralone with two trifluoromethyl groups | Gram-positive bacteria | Decreased activity (2-16 times) | |

| 6a | Fluorinated imine linked 1,2,3-triazole | B. subtilis | 0.0123 (µmol/mL) | |

| 6b | Fluorinated imine linked 1,2,3-triazole | S. aureus | 0.0061 (µmol/mL) | |

| 6c | Ciprofloxacin (control) | S. aureus | 0.0094 (µmol/mL) |

Enzyme Inhibition: Monoamine Oxidase (MAO)

Tetralone derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases like Parkinson's and depression. Fluorine substitution can enhance the inhibitory potency and selectivity of these compounds.

| Compound ID | Structure/Substitution | Target | IC50 (nM) | Ki (nM) | Selectivity (MAO-B/A) | Reference |

| 7a | 6-(3-Fluorobenzyloxy)-α-tetralone | MAO-B | 7.8 | - | >12821 | |

| 7b | 6-(3-Chlorobenzyloxy)-α-tetralone | MAO-B | 4.9 | - | >20408 | |

| 7c | 6-(3-Iodobenzyloxy)-α-tetralone | MAO-B | 4.5 | - | 287 | |

| 8a | Carbonyl trifluoride and sulfonamide derivative | MAO-B | - | 837.9 | - | |

| 8b | Rasagiline (control) | MAO-B | - | 28500 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of fluorinated tetralone derivatives.

Synthesis of a Fluorinated Tetralone Derivative (e.g., 6-Fluoro-α-tetralone)

This protocol is a general representation of a Friedel-Crafts acylation, a common method for synthesizing tetralones.

Materials:

-

4-Fluorophenylbutyric acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, reflux a solution of 4-fluorophenylbutyric acid in an excess of thion

Commercial Sourcing and Synthetic Applications of 6-Fluoro-1-tetralone: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – 6-Fluoro-1-tetralone, a fluorinated aromatic ketone, is a valuable building block for medicinal chemists and researchers in drug discovery. Its unique structural features make it a versatile intermediate for the synthesis of a wide range of bioactive molecules. This technical guide provides an in-depth overview of commercial suppliers, key chemical data, and detailed experimental protocols for the synthesis and application of this compound.

Commercial Availability

A critical first step for any research endeavor is securing a reliable source of starting materials. This compound is readily available from a number of commercial suppliers specializing in research chemicals. Purity levels and available quantities vary by supplier, allowing researchers to select a grade appropriate for their specific needs.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| Amerigo Scientific | 703-67-3 | C10H9FO | 164.18 | >95% | Contact for details |

| ACUBIOCHEM | 703-67-3 | C10H9FO | 164.18 | 95% | 10g, 25g |

| Key Organics | 703-67-3 | C10H9FO | 164.18 | >90% | 1mg, 5mg, 10mg, 50mg, 100mg |

| ChemicalBook | 703-67-3 | C10H9FO | 164.18 | Varies | Varies |

| CymitQuimica | 703-67-3 | C10H9FO | 164.18 | 97% | 100mg, 250mg, 1g, 5g, 25g, 100g |

| Alfa Chemistry | 703-67-3 | C10H9FO | 164.18 | Contact for details | Contact for details |

Synthesis of this compound

For researchers who prefer to synthesize their own starting materials or require custom isotopic labeling, a reliable protocol for the preparation of this compound has been reported. The synthesis involves an intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butyric acid.

Experimental Protocol: Synthesis of 6-Fluoro-3,4-dihydro-2H-naphthalen-1-one[1]

Materials:

-

4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol)

-

Polyphosphoric acid (2 g)

-

Nitrogen gas

-

Water

-

Ether

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-(3-fluorophenyl)butyric acid and polyphosphoric acid is heated at 110°C under a nitrogen atmosphere for two hours.

-

After cooling to room temperature, the reaction is quenched with water.

-

The mixture is diluted with ether and washed twice with saturated aqueous sodium bicarbonate.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the title compound.

Yield: 1.51 g (87%)

Characterization (NMR, 400 MHz, CDCl3): δ 2.16 (m, 2H), 2.64 (t, 2H), 2.97 (t, 2H), 6.92 (dd, 1H), 6.99 (dt, 1H), 8.04 (dd, 1H).

Applications in the Synthesis of Bioactive Molecules

The utility of this compound lies in its reactivity as a ketone and its fluorinated aromatic ring, which can be further functionalized. While specific signaling pathways involving this exact molecule are not extensively documented in publicly available literature, the broader class of tetralones serves as a crucial scaffold in the development of various therapeutic agents. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds.

The following workflow illustrates the general approach for utilizing this compound in a drug discovery context.

Synthesis of Heterocyclic Derivatives

A common application of tetralones is in the synthesis of fused heterocyclic systems, which are prevalent in many classes of drugs. The following is a representative, though not specific to the 6-fluoro derivative, multi-component reaction to form a benzo[h]quinoline derivative, illustrating the reactivity of the tetralone core.

Conceptual Experimental Protocol: Synthesis of 2-Alkoxy-4-aryl-3-cyano-5,6-dihydro-benzo[h]quinoline Derivatives

This protocol is adapted from a general method for α-tetralone and demonstrates a potential synthetic route.[1]

Materials:

-

α-tetralone (or this compound)

-

Aromatic aldehyde

-

Malononitrile

-

Alcohol (e.g., ethanol, methanol)

-

Sodium alkoxide (e.g., sodium ethoxide, sodium methoxide)

Procedure:

-

A mixture of the α-tetralone, aromatic aldehyde, and malononitrile is prepared in the chosen alcohol.

-

A catalytic amount of the corresponding sodium alkoxide is added to the mixture.

-

The reaction is stirred, typically at room temperature or with gentle heating, until completion (monitored by TLC).

-

The product is isolated by precipitation upon addition of water or by standard workup and purification by chromatography.

Conclusion

This compound is a commercially accessible and synthetically versatile building block for researchers in drug discovery and medicinal chemistry. Its utility as a precursor to complex heterocyclic systems makes it a valuable tool in the development of novel therapeutic agents. The provided experimental protocol for its synthesis and the conceptual framework for its application offer a solid foundation for its incorporation into research programs.

References

An In-depth Technical Guide to the Safe Handling of 6-Fluoro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for 6-Fluoro-1-tetralone (CAS No. 703-67-3), a fluorinated heterocyclic compound utilized in various research and development applications, including as a building block in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for the proper design of experiments and for understanding the behavior of the compound under various conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉FO | [1][2][3] |

| Molecular Weight | 164.18 g/mol | [1][2] |

| Appearance | Colorless to off-white solid (<24.5°C), liquid (>24.5°C) | [4] |

| Boiling Point | 269.5°C at 760 mmHg; 75°C at 0.6 Torr | [4][5] |

| Melting Point | Not clearly defined, transitions from solid to liquid around room temperature | [4] |

| Flash Point | 102.3 ± 14.5 °C | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Solubility | Insoluble in water; soluble in organic solvents. | [6][7] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS classification and associated hazard and precautionary statements are summarized below.

GHS Classification

| Classification | Code | Description | Pictogram | Signal Word |

| Skin Irritation | H315 | Causes skin irritation | Warning | |

| Eye Irritation | H319 | Causes serious eye irritation | Warning | |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | Warning |

Note: The GHS classification is based on available data and may be subject to revision.

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[5] |

| H319 | Causes serious eye irritation.[8] | |

| H335 | May cause respiratory irritation.[8] | |

| Precautionary (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| P264 | Wash skin thoroughly after handling.[5][6] | |

| P271 | Use only outdoors or in a well-ventilated area.[5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][8] | |

| Precautionary (Response) | P302 + P352 | IF ON SKIN: Wash with plenty of water.[5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[8] | |

| P321 | Specific treatment (see supplemental first aid instructions on this label).[5] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[5] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[8] | |

| P362 | Take off contaminated clothing and wash before reuse.[5] | |

| Precautionary (Storage) | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[5][6] |

| P405 | Store locked up.[5][9] | |

| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

Handling and Storage Protocols

Proper handling and storage are paramount to minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[6] Keep containers tightly closed to prevent contamination and reaction with moisture or air. The recommended storage temperature is room temperature, sealed in a dry environment.[4][10]

-

Incompatible Materials: Keep away from strong oxidizing agents.[8]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures

The following diagram illustrates the appropriate first aid response for different types of exposure.

Caption: First aid measures for exposure to this compound.

Spill and Leak Procedures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in section 3.1.

-

Containment and Cleaning: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Avoid generating dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Experimental Protocols and Methodologies

While specific experimental protocols will vary depending on the research application, the following general guidelines should be followed when working with this compound.

General Handling Workflow

The logical flow for safely handling this compound in a laboratory setting is depicted below.

Caption: A standard workflow for the safe handling of this compound in a laboratory.

Potential Biological Effects and Signaling Pathways

While specific toxicological data for this compound is limited, research on related tetralone derivatives suggests potential biological activity. Some tetralone compounds have been identified as inhibitors of the macrophage migration inhibitory factor (MIF) tautomerase activity. MIF is a pro-inflammatory cytokine, and its inhibition can modulate inflammatory responses. A potential signaling pathway affected by tetralone derivatives is the NF-κB pathway, a key regulator of inflammation.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the activity of similar compounds.

Caption: A potential signaling pathway affected by tetralone derivatives, such as this compound.

It is important to note that this is a generalized pathway based on the broader class of tetralone compounds. Further research is required to elucidate the specific biological effects and signaling pathways of this compound.

Disposal Considerations

All waste containing this compound should be considered hazardous.

-

Waste Containers: Collect waste in clearly labeled, sealed containers.

-

Disposal Method: Dispose of chemical waste through a licensed and approved waste disposal company. Do not dispose of down the drain or in general waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be trained in the safe handling of hazardous chemicals and should consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemwhat.com [chemwhat.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound | 703-67-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 8. fishersci.fr [fishersci.fr]

- 9. fishersci.com [fishersci.com]

- 10. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methodological & Application

Synthetic Routes to 6-Fluoro-1-tetralone and its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-Fluoro-1-tetralone and its analogs. These compounds are important intermediates in the development of various therapeutic agents, including those targeting cancer and central nervous system (CNS) disorders. The primary synthetic strategy involves an intramolecular Friedel-Crafts acylation of a substituted 4-phenylbutyric acid.

Key Synthetic Pathways

The most common and efficient route to this compound is the cyclization of 4-(3-fluorophenyl)butyric acid. This reaction is typically catalyzed by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA). The overall synthetic workflow can be broken down into two main stages: synthesis of the 4-(3-fluorophenyl)butyric acid precursor and its subsequent intramolecular Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)

This protocol details the intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butyric acid using polyphosphoric acid as the cyclizing agent.

Materials:

-

4-(3-fluorophenyl)butyric acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, add 4-(3-fluorophenyl)butyric acid.

-

Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).

-

Heat the mixture with stirring to 80-100°C. The reaction is typically monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (usually 1-3 hours), cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Synthesis of this compound using Methanesulfonic Acid (MSA)

This protocol offers an alternative to PPA, using the less viscous and often easier to handle methanesulfonic acid.

Materials:

-

4-(3-fluorophenyl)butyric acid

-

Methanesulfonic acid (MSA)

-

Ice-cold water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a condenser, add methanesulfonic acid.

-

Heat the acid to 85-100°C.

-

Slowly add 4-(3-fluorophenyl)butyric acid to the hot acid with stirring.

-

Maintain the reaction at this temperature for the specified time (typically 1-2 hours), monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into a beaker containing ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel with a hexane/ethyl acetate eluent system.

Data Presentation: Synthesis of 6-Substituted-1-Tetralone Analogs

The following table summarizes the synthesis of various 6-substituted-1-tetralone analogs via intramolecular Friedel-Crafts acylation, providing a comparison of reaction conditions and yields.

| Precursor | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-Phenylbutyric acid | MSA | 85-100 | 1 | 1-Tetralone | Not specified | [1] |

| 4-(p-Tolyl)butyric acid | PPA | Not specified | Not specified | 6-Methyl-1-tetralone | High | [2] |

| 4-(m-Methoxyphenyl)butyric acid | Eaton's Reagent | 75 | 2 | 6-Methoxy-1-tetralone | 91 | [3] |

| γ-(3,4-dichloro)phenylbutyric acid | Thionyl chloride, then AlCl₃ | Not specified | Not specified | 6,7-Dichloro-1-tetralone | 73 (from acid) | [4] |

| 4-(3-Methoxyphenyl)butanoic acid | PPA | Not specified | Not specified | 6-Methoxy-1-tetralone | Not specified | [3] |

Synthesis of Precursor: 4-(3-fluorophenyl)butyric acid

The precursor, 4-(3-fluorophenyl)butyric acid, can be synthesized via a two-step process starting from 3-fluorobenzaldehyde and succinic anhydride.

A general procedure for a similar compound, 4-(4-fluorobenzoyl)butyric acid, involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride using aluminum chloride as a catalyst.[5] This is followed by a Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine hydrate and a strong base) to reduce the ketone to a methylene group, yielding the desired 4-arylbutyric acid.[2]

Analogs and Their Biological Significance

This compound and its analogs are valuable scaffolds in medicinal chemistry. The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity of drug candidates.

Anticancer Applications: Several studies have explored the anticancer potential of tetralone derivatives. For instance, chalcone-based tetralone derivatives have been synthesized and evaluated for their biological activity.[6] The tetralone scaffold is a key component in some compounds designed to target various cancer cell lines.

Central Nervous System (CNS) Applications: The tetralone framework is also a core structure in ligands targeting dopamine receptors.[7][8] Alterations in dopamine signaling are implicated in various neurological and psychiatric disorders, making selective dopamine receptor ligands attractive therapeutic targets. The 6-fluoro substitution can modulate the electronic properties of the aromatic ring, potentially influencing receptor binding and selectivity. For example, fluorine substitution on the phenyl ring of some compounds has been shown to affect their affinity for serotonin 5-HT2A receptors.[9]

Conclusion